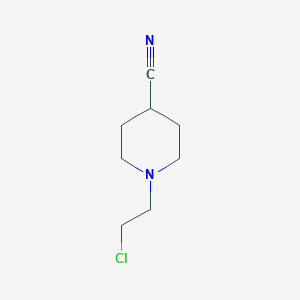

1-(2-Chloroethyl)piperidine-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLFXWOZZNHTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453377 | |

| Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108890-51-3 | |

| Record name | 4-Piperidinecarbonitrile, 1-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Introduction

1-(2-Chloroethyl)piperidine-4-carbonitrile is a key intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system. Its bifunctional nature, possessing a reactive chloroethyl group and a versatile nitrile moiety on a piperidine scaffold, makes it a valuable building block for drug discovery and development professionals. This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to this compound, intended for researchers and scientists in the field of medicinal chemistry and process development. The presented methodology emphasizes safety, efficiency, and robust analytical characterization to ensure the synthesis of a high-purity final product.[1]

Strategic Approach to Synthesis

The synthesis of this compound can be approached via two primary routes: a direct N-alkylation of piperidine-4-carbonitrile with a suitable 2-chloroethylating agent, or a two-step pathway involving an initial N-hydroxyethylation followed by a subsequent chlorination reaction. While direct alkylation may seem more atom-economical, the two-step approach often affords a cleaner product with fewer side reactions, such as quaternization of the piperidine nitrogen. This guide will focus on the more controlled and reproducible two-step synthesis.

The overall synthetic scheme is depicted below:

Figure 1: Overview of the synthetic pathways to this compound.

Part 1: Synthesis of the Starting Material: Piperidine-4-carbonitrile

A common and efficient method for the preparation of piperidine-4-carbonitrile is the dehydration of isonipecotamide.

Experimental Protocol: Dehydration of Isonipecotamide

Materials:

-

Isonipecotamide

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of isonipecotamide (1 equivalent) in anhydrous toluene, slowly add thionyl chloride (1.2 equivalents) at 0 °C.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Basify the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude piperidine-4-carbonitrile.

-

The crude product can be purified by vacuum distillation to afford a colorless to pale yellow liquid.

Part 2: Two-Step Synthesis of this compound

This pathway involves the N-hydroxyethylation of piperidine-4-carbonitrile, followed by the chlorination of the resulting alcohol.

Step 1: N-Hydroxyethylation of Piperidine-4-carbonitrile

The introduction of the 2-hydroxyethyl group onto the piperidine nitrogen is a crucial first step. This can be achieved by reacting piperidine-4-carbonitrile with 2-chloroethanol in the presence of a base to neutralize the in-situ generated HCl.

Materials:

-

Piperidine-4-carbonitrile

-

2-Chloroethanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Filter funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine piperidine-4-carbonitrile (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

-

To this stirred suspension, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 1-(2-hydroxyethyl)piperidine-4-carbonitrile.

-

The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

-

¹H NMR (CDCl₃, 400 MHz): δ 3.65 (t, 2H), 2.85-2.75 (m, 2H), 2.60 (t, 2H), 2.40-2.30 (m, 2H), 2.00-1.85 (m, 5H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 122.5, 60.5, 59.8, 52.9, 40.2, 28.7.

-

Appearance: Colorless to pale yellow oil or low-melting solid.[2][3]

Step 2: Chlorination of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile

The conversion of the hydroxyl group to a chloride is a standard transformation, for which thionyl chloride (SOCl₂) is a common and effective reagent. The reaction proceeds via a chlorosulfite intermediate. The use of a base like pyridine is optional but can influence the reaction mechanism and help to scavenge the HCl byproduct.

Figure 2: General mechanism of alcohol chlorination using thionyl chloride.

Materials:

-

1-(2-Hydroxyethyl)piperidine-4-carbonitrile

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap (for HCl and SO₂ fumes)

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-(2-hydroxyethyl)piperidine-4-carbonitrile (1 equivalent) in anhydrous dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. Control the addition rate to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

The crude product, often obtained as the hydrochloride salt, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Alternatively, the free base can be obtained by neutralizing the hydrochloride salt with a base like sodium bicarbonate, followed by extraction with an organic solvent.[4]

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the chloroethyl group and the piperidine ring protons. The chemical shifts will be influenced by whether the compound is in its free base or hydrochloride salt form. For the hydrochloride salt in CDCl₃, characteristic peaks are expected around δ 4.1 (t, -CH₂-Cl), 3.6 (t, -N-CH₂-), and multiplets for the piperidine ring protons.[5] |

| ¹³C NMR | Distinct signals for each carbon atom in the molecule. Key signals include the carbon bearing the chlorine, the carbons of the ethyl chain, the carbons of the piperidine ring, and the nitrile carbon. |

| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present. The absence of a broad O-H stretch from the starting material is a key indicator of a successful reaction. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound (C₈H₁₃ClN₂). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments. |

| Appearance | Typically a white to off-white solid, often handled as its more stable hydrochloride salt.[6] |

Safety Considerations

-

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

2-Chloroethanol is toxic and should be handled with care.

-

The chlorination reaction produces HCl and SO₂ gases , which are toxic and corrosive. The reaction setup should include a gas trap containing a sodium hydroxide solution to neutralize these fumes.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

The two-step synthesis of this compound presented in this guide offers a reliable and reproducible method for obtaining this valuable pharmaceutical intermediate. By carefully controlling the reaction conditions in both the N-hydroxyethylation and the subsequent chlorination steps, researchers can achieve a high yield of the desired product with good purity. The detailed experimental protocols and characterization data provided herein serve as a robust foundation for the successful synthesis and validation of this important chemical entity.

References

-

PubChem. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved January 14, 2026, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Google Patents. (n.d.). US4977254A - Process for the chlorination of sugars.

- Google Patents. (n.d.). CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved January 14, 2026, from [Link]

-

SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Retrieved January 14, 2026, from [Link]

-

Ark Pharma Scientific Limited. (n.d.). 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. Retrieved January 14, 2026, from [Link]

-

Doron Scientific. (2023, February 26). 1-(2-Hydroxyethyl)piperidine-4-carbonitrile. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 14, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

-

MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 14, 2026, from [Link]

Sources

- 1. Buy this compound | 108890-51-3 [smolecule.com]

- 2. 21168-73-0|1-(2-Hydroxyethyl)piperidine-4-carbonitrile|BLD Pharm [bldpharm.com]

- 3. 1-(2-Hydroxyethyl)piperidine-4-carbonitrile | CAS:21168-73-0 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 5. 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum [chemicalbook.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(2-Chloroethyl)piperidine-4-carbonitrile, a key intermediate in medicinal chemistry and organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's chemical identity, core physical properties, solubility, spectroscopic signature, and stability. By explaining the causality behind its characteristics and providing validated experimental frameworks, this guide serves as an authoritative resource for the effective handling, characterization, and application of this versatile chemical building block.

Introduction

This compound, often abbreviated as 1-CEPCN, is a bifunctional organic molecule characterized by a piperidine ring substituted with a reactive chloroethyl group at the nitrogen atom and a carbonitrile group at the 4-position.[1] The presence of these distinct functional groups—a nucleophilic tertiary amine, a reactive alkyl chloride, and a nitrile group susceptible to hydrolysis or reduction—makes it a valuable precursor in the synthesis of a wide array of more complex molecules, particularly pharmaceutical agents.[1] Its structural motifs are found in compounds investigated for neurological disorders and other therapeutic areas.[1] This guide aims to consolidate the known physicochemical data of 1-CEPCN to facilitate its use in a research and development setting.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all scientific investigation. The key identifiers and fundamental physicochemical properties of this compound are summarized below.

Structural Identifiers

The unique arrangement of atoms in 1-CEPCN is captured by several standardized nomenclature and notation systems.

| Identifier | Value | Source |

| CAS Number | 108890-51-3 | [1][3] |

| IUPAC Name | This compound | [1][3] |

| Molecular Formula | C₈H₁₃ClN₂ | [1] |

| Canonical SMILES | N#CC1CCN(CCCl)CC1 | [3] |

| InChI | InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2 | [1][3] |

| InChI Key | YSLFXWOZZNHTEM-UHFFFAOYSA-N | [1][3] |

Fundamental Physicochemical Data

These properties are essential for predicting the compound's behavior in both chemical reactions and biological systems.

| Property | Value | Significance & Context | Source |

| Molecular Weight | 172.66 g/mol | Essential for stoichiometric calculations in synthesis and for mass spectrometry. | [1][3] |

| LogP | 0.986 | The positive LogP value indicates a slight preference for lipophilic environments over aqueous ones, suggesting moderate membrane permeability. This is a critical parameter in drug design for predicting absorption and distribution. | [3] |

| Purity | Typically ≥97% | Commercial grades are generally of high purity, suitable for most synthetic applications. Verification by NMR or chromatography is recommended. | [3] |

| Hydrogen Bond Acceptors | 2 | The nitrile nitrogen and the piperidine nitrogen can act as hydrogen bond acceptors, influencing solubility in protic solvents and interactions with biological targets. | [3] |

Reactivity and Stability Profile

The utility of 1-CEPCN as a synthetic intermediate is defined by the distinct reactivity of its functional groups. Understanding these behaviors is crucial for designing synthetic routes and for proper storage.

Key Reactive Sites

-

Chloroethyl Group: The primary alkyl chloride is a potent electrophilic site, susceptible to nucleophilic substitution (Sₙ2) reactions. This is the most common handle for derivatization, allowing for the introduction of various functionalities (e.g., amines, azides, thiols) by displacing the chloride ion.

-

Piperidine Nitrogen: As a tertiary amine, this nitrogen is basic and nucleophilic. It can be protonated to form a hydrochloride salt, which often improves stability and aqueous solubility.[1]

-

Nitrile Group: The carbonitrile is relatively stable but can undergo transformation under specific conditions. It can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or reduced to a primary amine using powerful reducing agents like lithium aluminum hydride.[1]

Caption: Key reactive sites of this compound.

Storage and Stability

-

Free Base: The free base should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation. It is sensitive to moisture and oxidation.

-

Hydrochloride Salt: The hydrochloride salt (CAS 111041-03-3) is a more stable, solid form. It is generally recommended for long-term storage at ambient temperature, protected from moisture.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[4] Hazardous decomposition can produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4]

Spectroscopic and Analytical Characterization

Spectroscopic data is vital for confirming the identity and purity of 1-CEPCN. While a full, peer-reviewed spectral analysis is not publicly available, typical chemical shifts and absorption bands can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The protons on the chloroethyl group (–N–CH₂–CH₂–Cl) would appear as two triplets. The protons on the piperidine ring would appear as a series of complex multiplets in the aliphatic region. The single proton at the C4 position (adjacent to the nitrile) would be shifted further downfield due to the electron-withdrawing effect of the nitrile group.

-

¹³C NMR: The carbon spectrum would show eight distinct signals. The carbon of the nitrile group (C≡N) would be significantly downfield (~120 ppm). The two carbons of the chloroethyl group and the five distinct carbons of the piperidine ring would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹. This is a highly characteristic peak for a nitrile.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

-

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond stretch.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 172. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Common fragmentation patterns would involve the loss of the chloroethyl group or fragmentation of the piperidine ring.

Experimental Protocols

To ensure the integrity of research, in-house validation of the material's properties is essential. The following section outlines standard methodologies for characterizing a compound like 1-CEPCN.

Workflow for Identity and Purity Confirmation

This workflow provides a logical sequence for verifying a new batch of the compound.

Caption: Standard workflow for identity and purity verification.

Protocol: Determination of Purity by LC-MS

This protocol is designed to rapidly assess the purity of 1-CEPCN.

-

Preparation of Standard Solution: a. Accurately weigh ~1 mg of the reference standard of this compound. b. Dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution. c. Prepare a working solution of 1 µg/mL by further dilution.

-

Preparation of Sample Solution: a. Prepare a sample solution at the same concentration (1 µg/mL) as the working standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Atlantis C18, 5 µm, 3.9x100 mm).[5]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 30°C.[5]

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 50-500.

-

Targeted Ion Monitoring: Monitor for the protonated molecule [M+H]⁺ at m/z 173.6.

-

-

Analysis: a. Inject the standard solution to determine the retention time. b. Inject the sample solution. c. Calculate purity by dividing the area of the main peak by the total area of all peaks in the chromatogram (Area % method).

Conclusion

This compound is a chemical intermediate with a well-defined set of physicochemical properties that make it highly suitable for applications in medicinal chemistry and synthetic research. Its bifunctional nature, characterized by an electrophilic chloroethyl group and a versatile nitrile moiety, offers multiple avenues for molecular elaboration. The data and protocols consolidated in this guide provide a robust framework for scientists to confidently utilize this compound, ensuring reproducibility and advancing drug discovery and development efforts.

References

-

PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine, 1-(2-chloroethyl)-, hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Chloroethyl)piperidine. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-(2-Chloroethyl)piperidine. Retrieved from [Link]

-

Xia, J., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256. Retrieved from [Link]

Sources

- 1. Buy this compound | 108890-51-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

spectral data for 1-(2-Chloroethyl)piperidine-4-carbonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Chloroethyl)piperidine-4-carbonitrile

This technical guide offers a comprehensive analysis of the spectral data for this compound (CAS No: 108890-51-3). As a key intermediate and building block in medicinal chemistry, particularly for the synthesis of pharmaceutical agents targeting neurological disorders and cancer, unambiguous structural confirmation is paramount.[1] This document provides researchers, scientists, and drug development professionals with the foundational principles, experimental methodologies, and detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the verification and quality control of this compound.

Molecular Structure and Functional Group Analysis

This compound possesses a molecular formula of C₈H₁₃ClN₂ and a molecular weight of 172.65 g/mol .[1] The structure is comprised of three key regions that dictate its spectroscopic signature:

-

A Saturated Heterocyclic Core: The piperidine ring provides a flexible aliphatic framework.

-

An Alkyl Halide Moiety: The N-substituted 2-chloroethyl group is a reactive handle for further synthetic transformations.

-

A Nitrile Functional Group: The carbonitrile at the C4 position is a strong electron-withdrawing group that significantly influences the electronic environment of the piperidine ring.

The interplay of these functional groups results in a unique spectral fingerprint that can be decisively identified through a combination of analytical techniques.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H and ¹³C NMR spectra, a complete structural assignment can be made.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, operating at a field strength of 400 MHz or higher for optimal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A greater number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

¹H NMR Spectral Data (Predicted)

While a publicly available, assigned spectrum is not accessible, the expected ¹H NMR signals can be reliably predicted based on the chemical structure and established substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -CH₂-Cl (H-b) | ~3.60 | Triplet (t) | 2H | Protons are adjacent to an electronegative chlorine atom, causing a significant downfield shift. Coupled to H-a. |

| N-CH₂- (H-a) | ~2.80 | Triplet (t) | 2H | Protons are adjacent to the piperidine nitrogen and coupled to H-b. |

| Piperidine H-2, H-6 (axial/equatorial) | ~2.60 - 2.90 | Multiplet (m) | 4H | Protons are adjacent to the nitrogen atom, resulting in a downfield shift. Complex splitting due to axial/equatorial environments. |

| Piperidine H-4 | ~2.50 | Multiplet (m) | 1H | Methine proton at the point of substitution, deshielded by the adjacent nitrile group. |

| Piperidine H-3, H-5 (axial/equatorial) | ~1.80 - 2.10 | Multiplet (m) | 4H | Aliphatic protons on the piperidine ring, appearing in the typical alkyl region. |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides a direct count of unique carbon environments. The presence of electronegative atoms (N, Cl) and the nitrile group creates a wide dispersion of signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| -C≡N | ~120 - 125 | The nitrile carbon has a highly characteristic chemical shift in this region.[2] |

| N-C H₂-CH₂Cl (C-a) | ~58 - 62 | Carbon adjacent to the piperidine nitrogen. |

| C H₂-Cl (C-b) | ~40 - 45 | Carbon directly bonded to the electronegative chlorine atom. |

| Piperidine C-2, C-6 | ~52 - 56 | Carbons adjacent to the nitrogen atom are deshielded. |

| Piperidine C-4 | ~28 - 33 | The methine carbon substituted with the nitrile group. |

| Piperidine C-3, C-5 | ~25 - 30 | Aliphatic carbons beta to the nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrumental interference.

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking on the resulting spectrum.

IR Spectral Data Interpretation

The IR spectrum of this compound is defined by the characteristic absorptions of its nitrile and alkyl halide groups, superimposed on the aliphatic C-H and C-N vibrations of the piperidine core.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| ~2245 | C≡N Stretch | Strong, Sharp | This is a highly diagnostic peak, providing definitive evidence for the nitrile functional group.[2] |

| 2950 - 2850 | C-H Stretch (sp³) | Medium-Strong | Corresponds to the C-H bonds of the piperidine ring and the ethyl chain.[3] |

| 1470 - 1450 | C-H Bend (Scissoring) | Medium | Characteristic of -CH₂- groups within the molecule.[3] |

| 1300 - 1150 | C-H Wag (-CH₂X) | Medium | The wagging vibration of the CH₂ group adjacent to the chlorine atom is often observed in this region.[3][4][5] |

| ~1100 | C-N Stretch | Medium-Weak | Relates to the stretching of the carbon-nitrogen bonds within the piperidine ring. |

| 850 - 550 | C-Cl Stretch | Medium-Strong | This absorption, located in the fingerprint region, confirms the presence of the carbon-chlorine bond.[3][4][5][6] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.[7]

-

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique ideal for polar molecules. A high-resolution mass analyzer (e.g., TOF or Orbitrap) is preferred for accurate mass determination.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Operate the source in positive ion mode, as the tertiary amine is readily protonated to form [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern. Characterize major fragment ions to deduce fragmentation pathways.

Mass Spectral Data Interpretation

-

Molecular Ion: The molecular formula C₈H₁₃ClN₂ contains two nitrogen atoms, consistent with the "Nitrogen Rule" for an even nominal molecular weight (172). In positive ESI mode, the base peak would be the protonated molecule, [M+H]⁺, at m/z 173.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will exhibit a characteristic isotopic pattern. The [M+H]⁺ peak at m/z 173 will be accompanied by an [M+2+H]⁺ peak at m/z 175 with approximately one-third the intensity, providing conclusive evidence for the presence of a single chlorine atom.[6]

-

Fragmentation: The primary fragmentation pathway for aliphatic amines is α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[8][9] This process results in the formation of a stable, resonance-stabilized iminium ion.

Figure 2: Predicted major fragmentation pathways for this compound.

Major Predicted Fragments:

-

m/z 110: This fragment corresponds to the loss of the chloroethyl group via cleavage of the N-CH₂ bond, leading to the 4-cyanopiperidine cation.

-

m/z 96: A common fragmentation pattern for N-substituted piperidines involves α-cleavage within the ring, leading to the loss of an ethylene molecule and formation of a stable iminium ion.[8]

Conclusion

The structural identity of this compound can be unequivocally confirmed through the synergistic application of NMR, IR, and MS. IR spectroscopy provides rapid confirmation of the key nitrile and alkyl chloride functional groups. Mass spectrometry verifies the molecular weight, elemental composition (via isotopic pattern), and provides structural insights through predictable fragmentation. Finally, ¹H and ¹³C NMR spectroscopy deliver a detailed map of the carbon-hydrogen framework, allowing for the complete and unambiguous assignment of the molecular structure. This comprehensive spectroscopic profile serves as a critical reference for quality assurance, reaction monitoring, and regulatory submissions in the fields of chemical research and pharmaceutical development.

References

-

Gül, M., & Çelik, H. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. Available at: [Link]

-

Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. Available at: [Link]

-

Scribd. IR Spectroscopy Tutorial: Alkyl Halides. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2021). 5.3: Spectroscopic Properties of Alkyl Halides. Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. Available at: [Link]

-

PubChem. Compound Summary for CID 74826, Piperidine, 1-(2-chloroethyl)-, hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

Sources

- 1. Buy this compound | 108890-51-3 [smolecule.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of 1-(2-Chloroethyl)piperidine-4-carbonitrile: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 1-(2-Chloroethyl)piperidine-4-carbonitrile. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility. It provides inferred qualitative solubility characteristics and a detailed, field-proven experimental protocol for researchers to determine precise solubility in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for process development, formulation, and synthesis optimization.

Introduction to this compound

This compound, with a molecular formula of C₈H₁₃ClN₂ and a molecular weight of 172.65 g/mol , is a key intermediate in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a piperidine ring, a reactive chloroethyl group, and a polar carbonitrile moiety, makes it a versatile building block for the synthesis of a wide range of biologically active molecules, including those targeting neurological disorders and cancers.[1] The hydrochloride salt of this compound is often utilized for its enhanced stability and solubility in aqueous solutions, which is a crucial consideration for biological assays.[1]

A thorough understanding of the solubility of the free base form is paramount for its synthesis, purification, handling, and formulation. Solubility dictates the choice of reaction solvents, crystallization methods for purification, and the design of effective drug delivery systems.

Theoretical Principles of Solubility

The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility.

The key structural features influencing its solubility are:

-

The Piperidine Ring: This saturated heterocyclic amine is a dominant feature. While the nitrogen atom can act as a hydrogen bond acceptor, the overall six-carbon ring structure contributes significant nonpolar character.[2]

-

The Carbonitrile Group (-C≡N): This group is strongly polar and can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule.

-

The Chloroethyl Group (-CH₂CH₂Cl): The alkyl chain is nonpolar, while the chlorine atom introduces some polarity. This group is primarily known for its reactivity as an alkylating agent.[1]

The balance between the nonpolar piperidine ring and chloroethyl chain and the polar carbonitrile group will dictate the compound's affinity for different types of solvents.

Caption: Isothermal shake-flask workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately attach a syringe filter to the syringe and dispense the solution into a clean, tared vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately weigh the filtered saturated solution. Then, perform a precise serial dilution with the same solvent to bring the concentration within the calibrated range of your analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

Calculation: Calculate the concentration of the saturated solution, accounting for the dilution factor. The solubility can then be expressed in units such as mg/mL or mol/L.

Data Presentation and Interpretation

Quantitative solubility data should be recorded systematically to allow for easy comparison across different solvents and conditions.

Table 1: Solubility of this compound at 25 °C

| Solvent | Solvent Class | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) |

| Water | Polar Protic | 25 | [Record experimental data] | [Record experimental data] |

| Ethanol | Polar Protic | 25 | [Record experimental data] | [Record experimental data] |

| Acetone | Polar Aprotic | 25 | [Record experimental data] | [Record experimental data] |

| Dichloromethane | Polar Aprotic | 25 | [Record experimental data] | [Record experimental data] |

| Toluene | Nonpolar | 25 | [Record experimental data] | [Record experimental data] |

| Hexane | Nonpolar | 25 | [Record experimental data] | [Record experimental data] |

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a well-ventilated area or a chemical fume hood. [3]

-

Hazards: The compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. [3]The hydrochloride salt is classified as a warning-level hazard, with specific H-statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [4]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.

Always consult the most recent Safety Data Sheet (SDS) for the specific product being used before commencing any experimental work.

Conclusion

While publicly available quantitative solubility data for this compound is limited, a strong understanding of its molecular structure allows for a reliable qualitative prediction of its behavior in different solvent systems. For applications requiring precise data, the detailed isothermal shake-flask protocol provided in this guide offers a robust method for experimental determination. This foundational physicochemical data is critical for the effective use of this versatile intermediate in research and development.

References

-

Li, S., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023, April). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Large Scale, Green Synthesis of a Generation-1 Melamine (Triazine) Dendrimer. Retrieved from [Link]

Sources

starting material for 1-(2-Chloroethyl)piperidine-4-carbonitrile synthesis

An In-depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile

Abstract

This guide provides a comprehensive technical overview of a robust and widely utilized method for the synthesis of this compound, a key intermediate in the development of various pharmaceutical agents.[1] The core of this process is the direct N-alkylation of piperidine-4-carbonitrile. We will delve into the mechanistic rationale, optimization strategies, a detailed experimental protocol, and critical process considerations. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry who require a foundational understanding of this synthesis.

Introduction: Significance and Synthetic Strategy

This compound is a valuable molecular building block, primarily due to its bifunctional nature. The piperidine ring is a common scaffold in medicinal chemistry, while the reactive chloroethyl group allows for subsequent nucleophilic substitution, enabling the facile introduction of this moiety into larger, more complex molecules.[1] Furthermore, the carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering additional avenues for molecular diversification.[1]

The most direct and industrially scalable approach to this intermediate is the N-alkylation of piperidine-4-carbonitrile. This strategy involves the formation of a carbon-nitrogen bond between the secondary amine of the piperidine ring and a suitable 2-carbon electrophile.

Core Synthesis: N-Alkylation of Piperidine-4-carbonitrile

The cornerstone of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of piperidine-4-carbonitrile acts as the nucleophile, attacking an electrophilic two-carbon synthon.

Mechanistic Rationale and Reagent Selection

Starting Material: The primary starting material is piperidine-4-carbonitrile (also known as isonipecotonitrile).[2] Its commercial availability and stability make it an ideal precursor.

Alkylating Agent: The choice of alkylating agent is critical to the success of the reaction, directly influencing yield and purity by minimizing side reactions. While 1,2-dichloroethane might seem like an intuitive choice, it often leads to significant formation of the undesired dimer, 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carbonitrile), which can drastically reduce the yield of the desired product.[3]

A superior choice is 1-bromo-2-chloroethane . The carbon-bromine bond is weaker and bromine is a better leaving group than chlorine. This difference in reactivity allows for a selective SN2 reaction at the brominated carbon, leaving the chloroethyl moiety intact on the piperidine nitrogen.

Base and Solvent: The reaction generates hydrobromic acid (HBr) as a byproduct. An inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to neutralize this acid and ensure the piperidine nitrogen remains deprotonated and nucleophilic.[4] Polar aprotic solvents like acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) are ideal for this reaction as they effectively dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.[4]

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory-specific conditions and scale.

Materials:

-

Piperidine-4-carbonitrile

-

1-Bromo-2-chloroethane (1.1 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents), finely powdered

-

Anhydrous Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add piperidine-4-carbonitrile and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the starting amine).

-

Reagent Addition: While stirring vigorously, add 1-bromo-2-chloroethane dropwise to the suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile. d. Dissolve the resulting residue in dichloromethane. e. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation and Purification: a. Dry the organic layer over anhydrous magnesium sulfate. b. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as an oil or low-melting solid. c. If necessary, further purification can be achieved via column chromatography on silica gel.

Data Summary and Visualization

Key Reaction Parameters

| Parameter | Value / Description |

| Starting Material | Piperidine-4-carbonitrile |

| Molecular Weight (SM) | 110.16 g/mol [2] |

| Alkylating Agent | 1-Bromo-2-chloroethane |

| Equivalents (Alkylating Agent) | 1.1 - 1.3 |

| Base | Potassium Carbonate (K₂CO₃) |

| Equivalents (Base) | 2.0 - 2.5 |

| Solvent | Acetonitrile (CH₃CN) |

| Reaction Temperature | ~82°C (Reflux) |

| Typical Yield | 75-90% |

| Product Purity (Crude) | >90% (by GC/NMR) |

| Product Molecular Weight | 172.66 g/mol [5] |

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety Considerations

-

1-Bromo-2-chloroethane is a toxic and potentially carcinogenic alkylating agent. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetonitrile is flammable and toxic. All heating should be conducted using a heating mantle and condenser to prevent vapor release.

-

Potassium carbonate is an irritant. Avoid inhalation of the powder and skin contact.

Conclusion

The N-alkylation of piperidine-4-carbonitrile with 1-bromo-2-chloroethane is an efficient and reliable method for the synthesis of this compound. The strategic choice of a halo-differentiated alkylating agent is key to maximizing yield by preventing the formation of dimeric byproducts. The procedure outlined provides a solid foundation for laboratory-scale synthesis and can be adapted for process scale-up, solidifying its importance in the pipeline of pharmaceutical development.

References

- Google Patents. (2016, May 12). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.

-

ResearchGate. Alkylation Strategy on piperidine‐4 carboxylate. [Link]

-

ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

-

Organic Syntheses. 1. [Link]

- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.

-

Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

-

ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. [Link]

-

ResearchGate. (2025, August 6). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

-

YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

-

PubChem. 4-Cyanopiperidine. [Link]

-

ResearchGate. (2022, June 28). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). [Link]

Sources

- 1. Buy this compound | 108890-51-3 [smolecule.com]

- 2. 4-Cyanopiperidine | C6H10N2 | CID 138223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

The Enigmatic Intermediate: A Technical Guide to the Potential Biological Activity of 1-(2-Chloroethyl)piperidine-4-carbonitrile

This guide provides an in-depth exploration of 1-(2-Chloroethyl)piperidine-4-carbonitrile, a molecule of significant interest in medicinal chemistry. While primarily recognized as a versatile intermediate in the synthesis of diverse pharmaceutical agents, the inherent structural motifs of this compound—the reactive chloroethyl group, the privileged piperidine scaffold, and the modifiable carbonitrile—suggest a latent potential for direct biological activity. This document will dissect the known roles of this compound, extrapolate its potential pharmacological profile based on an analysis of its constituent parts and structurally related molecules, and propose experimental workflows to elucidate its biological function.

Introduction: More Than a Stepping Stone

This compound, with the molecular formula C8H14ClN2, is a heterocyclic compound that has carved a niche for itself as a crucial building block in the pharmaceutical industry.[1] Its hydrochloride salt is often utilized for its improved stability and solubility in aqueous media, rendering it amenable to a variety of synthetic transformations and biological assays.[1] The primary application of this compound lies in its role as a key intermediate for the synthesis of drugs targeting a range of conditions, including neurological disorders and cancer.[1] Furthermore, its utility extends to agrochemical research, where its biological activity against pests and pathogens has been investigated.[1]

The synthetic versatility of this compound stems from the reactivity of its functional groups. The chloroethyl moiety is a potent alkylating agent, capable of forming covalent bonds with biological macromolecules, a property that underpins the cytotoxic effects of certain anticancer drugs.[1] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and known to interact with a wide array of biological targets.[2][3][4] The carbonitrile group, while seemingly inert, can be chemically transformed into other functional groups such as amines or carboxylic acids, allowing for further molecular diversification.[1]

This guide will venture beyond the established role of this compound as a synthetic intermediate to explore its untapped potential as a biologically active molecule in its own right. By examining the known activities of closely related compounds and the pharmacological implications of its structural features, we will construct a hypothesis-driven framework for investigating its biological profile.

The Chemical Foundation for Biological Exploration

The potential biological activity of this compound is intrinsically linked to its chemical structure and reactivity. Understanding its synthesis and chemical behavior is paramount to designing meaningful biological investigations.

Synthetic Pathways

The synthesis of this compound can be achieved through several routes, with the direct alkylation of piperidine-4-carbonitrile being a common approach.[1]

Diagram 1: Synthetic Pathway for this compound

Caption: A generalized schematic of the synthesis of this compound.

Chemical Reactivity and its Biological Implications

The chloroethyl group is the most reactive site for biological interactions. As a primary alkyl halide, it is susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its potential as an alkylating agent, capable of modifying nucleophilic residues in biomolecules such as DNA and proteins.

The piperidine nitrogen is basic and will be protonated at physiological pH, influencing the molecule's solubility, membrane permeability, and interactions with biological targets. The carbonitrile group is relatively stable but can be a site for metabolic transformation.

Potential Biological Activities: A Hypothesis-Driven Exploration

While direct studies on the biological activity of this compound are scarce, the known pharmacology of structurally similar compounds provides a fertile ground for postulating its potential effects.

Anticancer Activity: The Alkylating Potential

The presence of the chloroethyl moiety strongly suggests a potential for anticancer activity.[1] This functional group is a hallmark of classical nitrogen mustard alkylating agents used in chemotherapy. The proposed mechanism involves the intramolecular cyclization of the chloroethylamino group to form a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This leads to DNA damage, cross-linking, and ultimately, apoptosis in rapidly dividing cancer cells.

Diagram 2: Proposed Mechanism of DNA Alkylation

Caption: A simplified pathway for the potential DNA alkylating activity.

Neurological Activity: The Piperidine Scaffold

The piperidine ring is a well-established pharmacophore for a multitude of neurologically active drugs, including antipsychotics, antidepressants, and analgesics.[2][3][4] Its derivatives have been shown to interact with various receptors and transporters in the central nervous system. For instance, certain piperidine derivatives exhibit high affinity for sigma receptors, which are implicated in a range of neurological and psychiatric conditions.[5] Additionally, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have demonstrated potent anti-acetylcholinesterase activity, suggesting a potential role in the management of Alzheimer's disease.[6]

Given that this compound is an intermediate in the synthesis of drugs for neurological disorders, it is plausible that the parent compound itself possesses some affinity for neurological targets.[1]

Enzyme Inhibition: A Lesson from Analogs

A structurally related compound, 1-(2-Chloroacetyl)piperidine-4-carbonitrile, serves as an intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors like Vildagliptin.[7] DPP-IV is a serine protease involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. The chloroacetyl group in this analog is known to interact with the active site of enzymes.[7] While this compound has a chloroethyl instead of a chloroacetyl group, the electrophilic nature of the carbon bearing the chlorine atom suggests the potential for interaction with nucleophilic residues in the active sites of various enzymes.

Experimental Workflows for Biological Characterization

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following protocols outline key assays for the initial characterization of this compound.

In Vitro Cytotoxicity Assays

Objective: To determine the potential anticancer activity of the compound.

Protocol:

-

Cell Line Selection: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) should be used.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Table 1: Hypothetical IC50 Data for this compound

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 22.8 |

| HCT116 | Colon | 18.5 |

| HEK293 | Non-cancerous | > 100 |

Receptor Binding Assays

Objective: To assess the affinity of the compound for key neurological targets.

Protocol:

-

Target Selection: Based on the activities of related piperidine compounds, a panel of receptors should be selected (e.g., sigma-1, sigma-2, dopamine D2, serotonin 5-HT2A receptors).

-

Radioligand Binding Assay:

-

Prepare cell membrane homogenates expressing the target receptor.

-

Incubate the membranes with a specific radioligand for the receptor in the presence of increasing concentrations of this compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

-

Data Analysis: Calculate the Ki (inhibition constant) to determine the affinity of the compound for the receptor.

Diagram 3: Workflow for Receptor Binding Assay

Caption: A streamlined workflow for determining receptor binding affinity.

Future Directions and Conclusion

The exploration of this compound's biological activity is still in its infancy. The hypotheses presented in this guide, grounded in the established chemistry and pharmacology of related compounds, offer a roadmap for future research. Should initial in vitro studies yield promising results, further investigations into its mechanism of action, in vivo efficacy, and safety profile would be warranted.

References

- Smolecule. (2023, August 15). This compound.

- Benchchem. 1-(2-Chloroacetyl)piperidine-4-carbonitrile.

- Shree Ganesh Chemicals. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers.

- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367-373.

- International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Molecules. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.

- International Journal of Molecular Sciences. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Advanced Journal of Chemistry A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- PubMed. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.

- PubMed Central. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

- PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Beilstein Journal of Organic Chemistry. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.

Sources

- 1. Buy this compound | 108890-51-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Strategic Utility of 1-(2-Chloroethyl)piperidine-4-carbonitrile in Modern Drug Discovery: A Technical Guide

Introduction: The Piperidine-4-carbonitrile Scaffold as a Privileged Motif in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. When functionalized with a carbonitrile group at the 4-position and a reactive 2-chloroethyl group on the nitrogen, the resulting molecule, 1-(2-chloroethyl)piperidine-4-carbonitrile, becomes a highly versatile and valuable intermediate for the synthesis of a diverse array of pharmacologically active agents.[2] This guide provides an in-depth technical overview of the synthesis, reactivity, and application of this scaffold, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind synthetic choices, the inherent reactivity that drives its derivatization, and its role in the development of drugs targeting the central nervous system (CNS) and beyond.

Physicochemical Properties and Spectroscopic Characterization of the Core Scaffold

This compound is a bifunctional molecule, with the chemical reactivity of both an alkyl chloride and a nitrile.[2] Its hydrochloride salt is often used due to its increased stability and solubility in aqueous media.[2]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₁₄Cl₂N₂ | |

| Molecular Weight | 209.12 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically as complex multiplets in the 1.5-3.0 ppm range. The protons of the chloroethyl group will appear as two triplets: one for the methylene group adjacent to the nitrogen (deshielded, around 2.8 ppm) and another for the methylene group bearing the chlorine atom (further deshielded, around 3.7 ppm).[2]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments within the piperidine ring (typically in the 20-55 ppm range). The carbon of the nitrile group will appear significantly downfield (around 120 ppm). The two carbons of the chloroethyl chain will also be clearly distinguishable.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, medium-intensity peak around 2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. The C-H stretching vibrations of the piperidine and ethyl groups will be observed in the 2800-3000 cm⁻¹ region. The C-Cl stretch will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.[3]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of the Core Scaffold: A Self-Validating Protocol

The most common and efficient method for the synthesis of this compound is the direct N-alkylation of piperidine-4-carbonitrile.[1] The choice of the alkylating agent and reaction conditions is critical to ensure a high yield and minimize the formation of byproducts, such as the quaternary ammonium salt.

Rationale for Reagent and Condition Selection:

-

Starting Material: Piperidine-4-carbonitrile is readily available commercially. Its precursor, isonipecotamide, can be dehydrated using reagents like thionyl chloride or phosphorus oxychloride to yield the nitrile.[4]

-

Alkylating Agent: While 1,2-dichloroethane could be used, 1-bromo-2-chloroethane is a more suitable choice. The carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, allowing for selective nucleophilic attack by the piperidine nitrogen on the bromine-bearing carbon, leaving the chloroethyl moiety intact for further functionalization.

-

Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrobromic acid formed during the reaction. This prevents the protonation of the starting piperidine, which would render it non-nucleophilic.

-

Solvent: An aprotic polar solvent like acetonitrile or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.[5]

Experimental Protocol: N-Alkylation of Piperidine-4-carbonitrile

This protocol describes a representative procedure for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of piperidine-4-carbonitrile (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Slowly add 1-bromo-2-chloroethane (1.1 eq) to the stirred suspension at room temperature. The slow addition helps to minimize the formation of the dialkylated byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Derivatization Pathways

The synthetic utility of this compound stems from its two reactive functional groups, which can be manipulated independently or in concert to generate a wide range of derivatives.

Caption: Key derivatization pathways of the core scaffold.

Nucleophilic Substitution at the Chloroethyl Chain:

The primary and most exploited reaction is the nucleophilic substitution of the chloride. The terminal carbon of the ethyl group is electrophilic, making it susceptible to attack by a variety of nucleophiles. This allows for the introduction of diverse functionalities, which is a key strategy in modulating the pharmacological properties of the final compound.

Common Nucleophiles and Resulting Structures:

-

Amines (Primary and Secondary): Reaction with amines leads to the formation of N-substituted aminoethylpiperidines. This is a common route for linking the piperidine scaffold to other heterocyclic systems.

-

Phenols and Alcohols: Alkylation of phenols or alcohols under basic conditions yields the corresponding ether derivatives.

-

Thiols: Reaction with thiols produces thioether linkages.

Transformations of the Nitrile Group:

The carbonitrile group is a versatile functional handle that can be converted into other important functionalities.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2] This introduces a basic center and a potential point for further derivatization.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile affords the corresponding carboxylic acid.[2] This allows for the formation of amides or esters, which are common functional groups in drug molecules.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a key intermediate in the synthesis of several marketed drugs and clinical candidates, particularly those targeting the central nervous system.

Antipsychotic Agents: The Haloperidol Connection

A prominent example of the application of this scaffold is in the synthesis of butyrophenone antipsychotics, such as Haloperidol.[6] Although the direct synthesis of Haloperidol involves a different piperidine precursor, the underlying synthetic logic of coupling a substituted piperidine with a side chain is analogous. Derivatives of this compound have been explored for the development of novel antipsychotic agents with improved side-effect profiles.[7]

Calcium Channel Blockers

Recent studies have shown that derivatives of haloperidol, which can be conceptually derived from the 1-(2-chloroethyl)piperidine scaffold, exhibit potent calcium channel blocking activity.[7] For example, N-substituted benzyl derivatives of haloperidol have been shown to have significant vasodilator effects, suggesting potential applications in cardiovascular diseases.[7]

Structure-Activity Relationships (SAR) of Analogs

Table 2: Representative Biological Activities of Piperidine-4-carbonitrile Analogs

| Compound/Analog Class | Biological Target/Activity | Key Structural Features | Reference |

| Meperidine Analogs | Serotonin Reuptake Inhibitors (SSRIs) | 4-Aryl-4-alkoxycarbonylpiperidines | [8] |

| Haloperidol Derivatives | Calcium Channel Blockers | N-benzyl substituted 4-aryl-4-hydroxypiperidines | [7] |

| Pyrrolidine-2-carbonitrile Derivatives | DPP-4 Inhibitors | N-acylated pyrrolidine-2-carbonitriles |

Key SAR Insights:

-

The N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of biological activity. The 2-chloroethyl group serves as a reactive handle to introduce a wide variety of substituents. The length, flexibility, and electronic properties of this substituent can significantly impact receptor binding and functional activity. For instance, in the context of SSRIs, the N-methyl group of meperidine can be replaced with larger groups to modulate potency and selectivity.[8]

-

The 4-Position Substituent: The carbonitrile group at the 4-position is not merely a synthetic handle but can also contribute to target engagement. Its conversion to other functional groups like amides, carboxylic acids, or aminomethyl groups drastically alters the steric and electronic properties at this position, leading to changes in biological activity. For example, in the development of DPP-4 inhibitors, the cyanopyrrolidine moiety is crucial for interacting with the enzyme's active site.

-

Introduction of Aromatic Rings: The attachment of aromatic or heteroaromatic rings, either directly to the piperidine nitrogen or through the ethyl linker, is a common strategy to enhance binding affinity through π-π stacking or hydrophobic interactions with the target protein.

Conclusion

This compound is a powerful and versatile building block in modern drug discovery. Its synthetic accessibility, coupled with the orthogonal reactivity of its chloroethyl and carbonitrile functionalities, provides a robust platform for the generation of diverse chemical libraries. The insights into its synthesis, reactivity, and application presented in this guide are intended to empower researchers and drug development professionals to strategically leverage this valuable scaffold in their quest for novel therapeutics. The continued exploration of the chemical space around this privileged core is likely to yield new and improved drug candidates for a wide range of diseases.

References

-

PubChem. 1-(2-Chloroethyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

-